molecular formula C18H26N2O3 B3335753 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353961-65-5

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No. B3335753
CAS RN: 1353961-65-5
M. Wt: 318.4 g/mol
InChI Key: SAYFEELLMPJZDY-UHFFFAOYSA-N
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Description

“Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester” is a chemical compound . The exact properties and applications of this compound may vary based on its specific structure and the context in which it is used.


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One possible method could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl group, a pyrrolidinyl group, and a carbamic acid benzyl ester group . The cyclopropyl group is characterized by a three-membered carbon ring, which can exhibit unique reactivity due to the strain in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the cyclopropyl group, which can participate in various reactions due to the strain in the ring . Additionally, the Suzuki–Miyaura coupling reaction could be relevant, as it involves the formation of carbon–carbon bonds using organoboron reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions under which it is studied . These could include properties such as melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition and transmetalation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and the conditions under which it is used. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis, properties, and potential uses. This could include more detailed studies of its behavior in various chemical reactions and the development of new methods for its synthesis .

properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-11-10-19-9-8-16(12-19)13-20(17-6-7-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYFEELLMPJZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117030
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353961-65-5
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353961-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

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